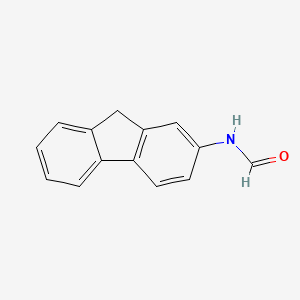![molecular formula C18H26N2O5 B11969586 Ethyl N-[(benzyloxy)carbonyl]leucylglycinate CAS No. 2867-06-3](/img/structure/B11969586.png)
Ethyl N-[(benzyloxy)carbonyl]leucylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is a complex organic compound with a molecular formula of C16H23NO5. This compound is characterized by its ester functional group, which is commonly found in various organic molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group and the amino acid derivative makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid derivative is protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of the Amide Bond: The protected amino acid is then coupled with ethyl glycinate hydrochloride in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and coupling reagents is optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.
Amide Bond Formation: The compound can participate in further amide bond formation reactions with other amino acids or peptides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Hydrogen gas and palladium on carbon (Pd/C).
Amide Bond Formation: Coupling reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Deprotection: Free amine and benzyl alcohol.
Amide Bond Formation: Peptides or larger amino acid derivatives.
Aplicaciones Científicas De Investigación
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis (SPPS) method.
Drug Development: The compound is used in the development of peptide-based drugs and prodrugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for therapeutic and diagnostic purposes.
Chemical Biology: The compound is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Mecanismo De Acción
The mechanism of action of ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate is primarily related to its role as a peptide intermediate. The compound facilitates the formation of peptide bonds through nucleophilic attack of the amino group on the carbonyl carbon of the ester or amide group. This reaction is catalyzed by coupling reagents and catalysts, leading to the formation of larger peptide chains.
Comparación Con Compuestos Similares
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate can be compared with other similar compounds, such as:
Ethyl [((2S)-2-{[(tert-butoxycarbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound uses a different protecting group (tert-butoxycarbonyl or Boc) instead of the benzyloxycarbonyl (Cbz) group. The choice of protecting group affects the stability and deprotection conditions.
Methyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoyl)amino]acetate: This compound has a methyl ester group instead of an ethyl ester group. The ester group influences the hydrolysis rate and solubility of the compound.
Ethyl [((2S)-2-{[(benzyloxy)carbonyl]amino}-4-ethylpentanoyl)amino]acetate: This compound has an ethyl group instead of a methyl group on the pentanoyl chain. The alkyl chain length affects the hydrophobicity and reactivity of the compound.
Propiedades
Número CAS |
2867-06-3 |
|---|---|
Fórmula molecular |
C18H26N2O5 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
ethyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate |
InChI |
InChI=1S/C18H26N2O5/c1-4-24-16(21)11-19-17(22)15(10-13(2)3)20-18(23)25-12-14-8-6-5-7-9-14/h5-9,13,15H,4,10-12H2,1-3H3,(H,19,22)(H,20,23) |
Clave InChI |
MPFMGTPIJXYPBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(pentyloxy)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11969503.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969516.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969527.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11969538.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11969541.png)
![DI(Tert-butyl) 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969551.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969559.png)


![2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11969571.png)

![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11969581.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969588.png)
![allyl (2E)-2-[4-(allyloxy)benzylidene]-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969597.png)
